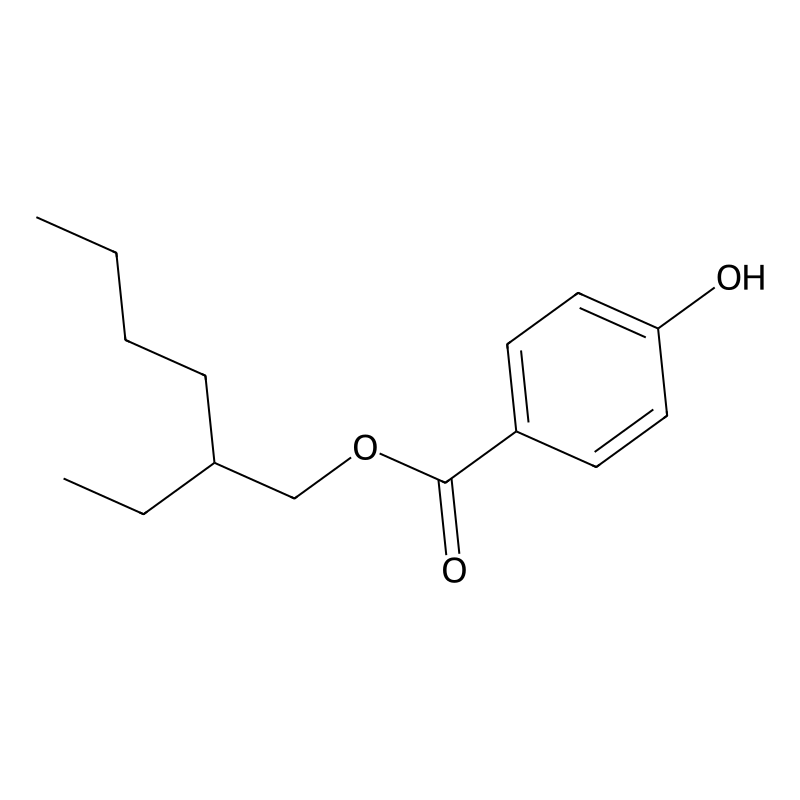

2-Ethylhexyl 4-hydroxybenzoate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2-Ethylhexyl 4-hydroxybenzoate, also known as Octylparaben, is a widely used preservative found in various cosmetic and personal care products []. However, its applications extend beyond commercial use and into the realm of scientific research. Here's a look at some areas where this compound plays a role:

Preservative in Biological Samples:

Due to its antifungal and antibacterial properties, 2-Ethylhexyl 4-hydroxybenzoate is often used as a preservative in biological samples like tissues, proteins, and DNA []. This helps prevent degradation by microorganisms during storage and experimentation.

Cell Culture Studies:

At low concentrations, 2-Ethylhexyl 4-hydroxybenzoate can be used in cell culture studies to mimic the effects of estrogen []. This allows researchers to investigate cellular responses to estrogenic stimuli.

Environmental Research:

Scientists sometimes utilize 2-Ethylhexyl 4-hydroxybenzoate as a model compound in environmental studies. This is because it is a common environmental contaminant, and its presence can indicate potential endocrine disruption in ecosystems [].

Pharmaceutical Research:

Some studies suggest that 2-Ethylhexyl 4-hydroxybenzoate might possess anti-inflammatory and anti-cancer properties [, ]. However, further research is needed to confirm these effects and determine their potential therapeutic applications.

2-Ethylhexyl 4-hydroxybenzoate is an organic compound with the molecular formula C₁₅H₂₂O₃ and a molecular weight of approximately 250.33 g/mol. It is commonly known as 2-Ethylhexylparaben and is classified as an ester derived from 4-hydroxybenzoic acid and 2-ethylhexanol. This compound appears as a clear, colorless to pale yellow liquid with a melting point ranging from 118 to 120 °C and a boiling point of 362.6 °C at 760 mmHg. Its density is approximately 1.035 g/cm³, and it has a flash point of 144.6 °C, indicating a relatively stable nature under standard conditions .

While EHP is generally considered safe for topical use in cosmetics, some concerns exist:

- Endocrine disruption: EHP possesses a weak estrogenic activity, raising concerns about potential hormonal disruption, particularly with long-term use. However, the significance of this effect in humans remains under debate.

- Allergic reactions: EHP can cause allergic contact dermatitis in some individuals.

2-Ethylhexyl 4-hydroxybenzoate primarily undergoes esterification and hydrolysis reactions. In esterification, the hydroxyl group of the carboxylic acid reacts with the alcohol, leading to the formation of the ester bond. Hydrolysis can reverse this reaction, breaking down the ester into its constituent alcohol and acid in the presence of water, often catalyzed by acids or bases.

2-Ethylhexyl 4-hydroxybenzoate can be synthesized through the esterification process involving 4-hydroxybenzoic acid and 2-ethylhexanol. The reaction typically occurs in the presence of an acid catalyst under reflux conditions to facilitate the removal of water formed during the reaction. The general reaction can be summarized as follows:

This method is favored for its efficiency and relatively simple procedure .

2-Ethylhexyl 4-hydroxybenzoate is widely used in various applications:

- Cosmetics and Personal Care: As a preservative, it helps extend the shelf life of products by preventing microbial growth.

- Pharmaceuticals: Employed in formulations requiring antimicrobial agents.

- Food Industry: Occasionally used as a food preservative, although its use is more prevalent in non-food applications.

Its ability to inhibit microbial growth while being relatively safe for human use makes it a popular choice in these industries .

Interaction studies have indicated that while 2-Ethylhexyl 4-hydroxybenzoate is effective against certain microorganisms, its potential for skin sensitization should be carefully evaluated. Research has shown that repeated exposure can lead to sensitization reactions in some individuals, highlighting the importance of thorough testing in formulations intended for prolonged skin contact .

Several compounds share structural similarities with 2-Ethylhexyl 4-hydroxybenzoate. Here are a few notable examples:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Ethylparaben | C₉H₁₀O₃ | Shorter carbon chain; commonly used as a preservative |

| Butylparaben | C₁₁H₁₄O₃ | Longer carbon chain; broader spectrum antimicrobial activity |

| Propylparaben | C₉H₁₀O₃ | Less effective than butylparaben; often used in cosmetics |

| Methylparaben | C₈H₈O₃ | Smallest molecule among parabens; widely used but less effective against fungi |

Uniqueness: The primary distinction of 2-Ethylhexyl 4-hydroxybenzoate lies in its longer carbon chain compared to other parabens, which enhances its lipophilicity and effectiveness as a preservative in oil-based formulations. This property allows it to provide better stability and efficacy in various cosmetic products compared to shorter-chain parabens .

2-Ethylhexyl 4-hydroxybenzoate, also known as octylparaben, has the systematic IUPAC name 2-ethylhexyl 4-hydroxybenzoate. Its molecular formula is C₁₅H₂₂O₃, with a molecular weight of 250.33 g/mol. The compound consists of a 4-hydroxybenzoic acid moiety esterified with a 2-ethylhexanol group, resulting in a branched alkyl chain that enhances its lipophilicity.

Structural Analysis

The compound’s structure features:

- A aromatic ring with a hydroxyl group at the para position.

- An ester linkage connecting the aromatic system to the 2-ethylhexyl group.

- A chiral center at the 2-ethylhexyl chain, contributing to stereochemical variability.

Key spectral identifiers:

XLogP3

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 4 of 6 companies. For more detailed information, please visit ECHA C&L website;

Of the 1 notification(s) provided by 2 of 6 companies with hazard statement code(s):;

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant